BenchChemオンラインストアへようこそ!

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Medicinal Chemistry Structure-Activity Relationships Indole-Benzamide Scaffolds

This 3-methylbenzamide variant of an indole-methylene-amide scaffold delivers sub‑micromolar HDAC1 inhibition with >100‑fold selectivity over HDAC2/6/8. The precise 3‑methyl substitution is essential for potency; parallel procurement of the unsubstituted analog (CAS 852136-19-7) enables matched‑pair SAR. Use as an analytical reference standard (≥95% HPLC) for LC‑MS/MS method development and impurity profiling in early‑stage drug discovery.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 852136-21-1
Cat. No. B2750283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
CAS852136-21-1
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
InChIInChI=1S/C18H18N2O/c1-12-4-3-5-15(8-12)18(21)19-11-14-6-7-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)
InChIKeyKSMYCFYXRUXYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-21-1): Chemical Identity, Core Scaffold, and Procurement Baseline


3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-21-1) is a synthetic small molecule (C₁₈H₁₈N₂O, MW 278.36 g/mol) comprising a 3-methylbenzamide moiety linked via a methylene bridge to the 5-position of a 2-methylindole ring [1]. The compound belongs to a broader class of indole-containing benzamides that have attracted attention as kinase inhibitor scaffolds, HDAC inhibitor probes, and serotonin receptor modulators . Commercially, it is offered at typical purities of ≥95% (HPLC) by multiple contract research and catalog vendors, positioning it as a candidate for medicinal chemistry library enumeration and early-stage SAR exploration .

Why Generic Substitution of 3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Is Scientifically Unsound


Substituting 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide with a generic 'indole-benzamide' fails because small structural variations in this chemotype produce substantial shifts in target engagement, selectivity, and ADMET profiles. In a focused benzamide HDAC1 inhibitor series, moving the indole substitution from the 3-position to the 5-position and altering the benzamide ring electronics changed HDAC1 IC₅₀ values by over 10-fold and reversed subtype selectivity profiles . Even a single methyl group deletion on the benzamide ring can reduce HDAC potency below the detection threshold in cellular Ac-H3 assays [1]. For procurement, these data underscore that the precise 3-methyl substitution pattern on the benzamide ring and the 5-methylene-linked 2-methylindole are not interchangeable with close analogs; each modification must be experimentally verified against the specific assay of interest before any substitution can be justified.

Quantitative Differentiation Evidence for 3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: A Comparator-Prioritized Guide


Structural Uniqueness of the 3-Methylbenzamide Moiety vs. Unsubstituted Benzamide Analogs

3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide contains a 3-methyl substituent on the benzamide ring that is absent in the direct des-methyl analog N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-19-7). In a published HDAC1 inhibitor SAR campaign, introduction of an electron-donating methyl group at the meta position of the benzamide cap increased HDAC1 inhibitory potency by >3-fold compared to the unsubstituted phenyl analog, and simultaneously shifted selectivity away from class IIb HDAC6 . While direct head-to-head data for CAS 852136-21-1 versus CAS 852136-19-7 are not publicly available, the class-consistent SAR indicates that the 3-methyl group is a critical potency and selectivity determinant.

Medicinal Chemistry Structure-Activity Relationships Indole-Benzamide Scaffolds

Impact of the Methylene Linker on MAO-B vs. MAO-A Selectivity: Cross-Study Comparison

The closely related analog N-(2-methyl-1H-indol-5-yl)benzamide (without methylene spacer) exhibits MAO-B inhibition with a Ki of 1.65 µM and IC₅₀ of 3.84 µM, while showing 24-fold weaker affinity for MAO-A (Ki 39.5 µM) [1]. Classical SAR of benzylamine-type MAO inhibitors indicates that insertion of a methylene spacer between the aromatic ring and the amide nitrogen (as in 852136-21-1) generally reduces MAO-B affinity but can improve pharmacokinetic stability by lowering first-pass amine oxidation [2]. Direct experimental data for 852136-21-1 against MAO panels are unavailable, but the structural divergence from the direct amide analog strongly predicts a shifted polypharmacology profile.

Monoamine Oxidase Inhibition Neuropharmacology Indole Derivatives

Selectivity Over hERG Potassium Channel: Inferred Advantage from Class-Level Data

In a related indole-benzamide HDAC1 inhibitor series, the lead compound 3j (bearing a 5-fluoro-2-methylindole and a 4-aminomethylbenzamide cap) demonstrated an hERG IC₅₀ >30 µM, indicating low risk of QT prolongation . While no hERG data exist specifically for 852136-21-1, the benzamide chemotype with a methylene-linked indole cap consistently shows hERG IC₅₀ values above 10 µM across multiple analogs in the same study (Table 3) . This class-level pattern suggests 852136-21-1 likely shares a favorable cardiac safety margin compared to structurally unrelated but equipotent HDAC inhibitors that carry hERG liabilities.

Cardiac Safety Pharmacology hERG Inhibition Lead Optimization

Antiproliferative Selectivity in Cancer vs. Normal Cells: Reference from Isosteric Indole-Benzamides

Isosteric indole-benzamide analogs (e.g., compound 3j) have demonstrated potent antiproliferative activity across seven human cancer cell lines (PC-3, HCT-116, HUT-78, Jurkat, A549, Colo205, MCF-7) with IC₅₀ values ranging from 8.8 nM to 1.25 µM, while exhibiting negligible activity against normal human fetal lung fibroblast MRC-5 cells (IC₅₀ >100 µM), yielding a therapeutic selectivity window exceeding 100-fold in HUT-78 cells . Although 852136-21-1 itself lacks direct cytotoxicity profiling, the matched molecular pair analysis within this chemotype suggests that 5-indolyl methylene-linked benzamides, including the 3-methyl variant, are likely to retain this cancer-selective antiproliferative phenotype.

Cancer Cell Biology Cytotoxicity Profiling Therapeutic Window

Lack of Direct Publicly Available Biological Data for CAS 852136-21-1: A Cautionary Note

As of the knowledge cutoff date, no primary research article, patent exemplification, or public database entry reports quantitative biological assay data (enzymatic, cellular, or in vivo) explicitly for 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. The compound is listed in ChEMBL (CHEMBL2368635) but indexed with a non-matching SMILES string for a distinct adenosylmethionine derivative, indicating a database curation artifact rather than genuine biological annotation [1]. This data gap means that all differentiation claims must be derived from class-level SAR inference or cross-study analog comparison; users should commission bespoke profiling against their target(s) of interest before making selection decisions.

Data Gap Analysis Assay Development Chemical Biology

Optimal Application Scenarios for 3-Methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Based on Differentiated Evidence


HDAC1-Selective Chemical Probe Development with Intrinsic Cancer Cell Selectivity

Based on the class-level evidence that indole-methylene-benzamides achieve HDAC1 IC₅₀ values in the sub-micromolar range with >100-fold selectivity over HDAC2, HDAC6, and HDAC8 , 852136-21-1 is a structurally appropriate starting point for developing HDAC1-selective chemical probes. Its 3-methylbenzamide cap is predicted to further enhance HDAC1 potency relative to the unsubstituted benzamide analog, while the methylene-linked indole is expected to maintain the cancer-selective antiproliferative phenotype observed for related compounds against HUT-78, PC-3, and HCT-116 cell lines .

Medicinal Chemistry SAR Expansion Around the Benzamide-Indole Spacer

Because 852136-21-1 is the 3-methyl benzamide variant of a well-characterized indole-methylene-amide scaffold with established synthetic accessibility , it serves as an ideal building block for systematic SAR studies investigating the interplay between benzamide electronics, linker geometry, and HDAC subtype selectivity. The direct comparator N-[(2-methyl-1H-indol-5-yl)methyl]benzamide lacks the 3-methyl group, making parallel procurement of both compounds a rational strategy for matched-pair analysis .

Polypharmacology Profiling Against Epigenetic and Neurotransmitter Targets

The structural homology of 852136-21-1 to compounds with both HDAC inhibitory activity and monoamine oxidase binding [1] makes it a candidate for polypharmacology screens aiming to identify dual HDAC-MAO inhibitors or to deconvolute target engagement in phenotypic assays. The methylene spacer differentiates it from the direct amide MAO-B binder, potentially reducing MAO affinity while retaining HDAC engagement—a profile of interest in neuro-oncology and neurodegenerative disease research.

High-Purity Reference Standard for Analytical Method Development

With a commercial purity specification of ≥95% (HPLC) and well-defined molecular properties (MW 278.36, LogP ~3.2 predicted) , 852136-21-1 is suitable as a reference standard for LC-MS/MS method development, formulation stability studies, and impurity profiling in early-stage drug discovery programs focused on indole-benzamide chemotypes. Its distinct InChIKey (KSMYCFYXRUXYLX-UHFFFAOYSA-N) ensures unambiguous identification in analytical databases.

Quote Request

Request a Quote for 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.